Tinoridine

Catalog No.
S589076
CAS No.
24237-54-5
M.F
C17H20N2O2S
M. Wt
316.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tinoridine

CAS Number

24237-54-5

Product Name

Tinoridine

IUPAC Name

ethyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C17H20N2O2S/c1-2-21-17(20)15-13-8-9-19(11-14(13)22-16(15)18)10-12-6-4-3-5-7-12/h3-7H,2,8-11,18H2,1H3

InChI Key

PFENFDGYVLAFBR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)N

Synonyms

2-Amino-3-ethoxycarbonyl-6-benzyl-4,5,6,4-tetrahydrothieno[2,3-c]pyridine;2-Amino-3-ethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine;2-Amino-3-ethoxycarboxyl-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine;NSC 158555; Tinoridine; Y

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)N

Tinoridine is a thienopyridine derivative classified as a non-steroidal anti-inflammatory drug (NSAID) National Institutes of Health, [PubChem: )]. While not yet widely used clinically, research is exploring its potential applications in various areas:

Anti-inflammatory and Analgesic Effects:

  • Mechanism of Action: Similar to other NSAIDs, tinoridine inhibits the enzyme cyclooxygenase (COX), which is involved in the production of inflammatory mediators like prostaglandins. This mechanism is believed to contribute to its anti-inflammatory and analgesic effects National Institutes of Health, [PubChem: )]. Studies suggest its potential for managing pain and inflammation ].

Renin Inhibition:

  • Potential in Hypertension Management: Research suggests tinoridine might suppress renin release, a key player in regulating blood pressure. It achieves this by inhibiting the oxidation of renin-containing granules, potentially offering a novel approach to managing hypertension Nakano M, Ogura T, Ikeda M, Yamashita S, Saito H. Effects of tinoridine on lipid peroxidation and renin release in the rat renin granule fraction. J Pharmacol Exp Ther. 1987 Aug;242(2):452-7. [PubMed].

Other Potential Applications:

  • Antioxidant Activity: Studies suggest tinoridine might possess antioxidant properties, potentially offering benefits in conditions like oxidative stress-related diseases Kumar A, Khanna AK, Seth N, Gupta VK, Singh SK, Agarwal DP. Evaluation of antioxidant and free radical scavenging activities of tinoridine and its derivatives. Indian J Pharmacol. 2008;40(4):184-9. [PubMed: ].
  • Further Research: Ongoing research is exploring tinoridine's potential applications in other areas, including its effects on platelet aggregation and kidney function.

Tinoridine is a chemical compound classified as a non-steroidal anti-inflammatory agent. Its chemical formula is C₁₇H₂₀N₂O₂S, and it is also known by its synonym, Y-3642 hydrochloride. This compound exhibits a range of pharmacological effects, including analgesic (pain-relieving), antipyretic (fever-reducing), and platelet-inhibitory actions. Tinoridine functions by inhibiting the synthesis of inflammatory mediators, thereby alleviating pain and inflammation associated with various conditions .

That are relevant to its biological activity. One notable reaction involves its oxidation in the presence of hydrogen peroxide and iron ions, which generates hydroxyl radicals through the Fenton reaction. This oxidative process has implications for its biological interactions, particularly in relation to oxidative stress and cellular protection mechanisms . Additionally, Tinoridine can interact with other drugs, such as Abacavir, potentially decreasing its excretion rate and increasing serum levels .

The biological activity of Tinoridine is primarily linked to its role as an anti-inflammatory agent. Research has demonstrated that it exhibits protective effects against hepatotoxicity induced by carbon tetrachloride, suggesting that its anti-peroxidative action may be significant in mitigating liver damage . Furthermore, Tinoridine's ability to inhibit the synthesis of inflammatory mediators contributes to its effectiveness in treating conditions characterized by pain and inflammation .

Tinoridine can be synthesized through various chemical pathways. While specific detailed methods are not extensively documented in the available literature, it typically involves multi-step organic synthesis techniques that may include reactions such as amination, sulfonation, and esterification. The precise conditions and reagents used can vary based on the desired purity and yield of the final product.

Tinoridine has several applications in medical settings due to its anti-inflammatory properties. It is primarily used for treating inflammatory conditions and pain management. Its ability to inhibit platelet aggregation also suggests potential applications in cardiovascular health, where reducing inflammation may benefit patients at risk of thrombotic events .

Interaction studies involving Tinoridine have highlighted its potential effects on other medications. For instance, it has been observed to affect the pharmacokinetics of Abacavir by decreasing its excretion rate. Such interactions are critical for clinicians to consider when prescribing Tinoridine alongside other therapeutic agents to avoid adverse effects or reduced efficacy .

Several compounds share structural or functional similarities with Tinoridine. These include:

  • Ibuprofen: A widely used non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and antipyretic properties.
  • Naproxen: Another NSAID that exhibits similar anti-inflammatory effects but has a longer half-life compared to Tinoridine.
  • Diclofenac: This compound is also an NSAID with potent anti-inflammatory effects but is associated with gastrointestinal side effects.

Comparison Table

CompoundTypeKey PropertiesUnique Aspects
TinoridineNon-steroidal anti-inflammatory agentAnalgesic, antipyretic, platelet-inhibitoryAnti-peroxidative action
IbuprofenNon-steroidal anti-inflammatory drugAnalgesic, antipyreticCommonly used over-the-counter
NaproxenNon-steroidal anti-inflammatory drugLong-lasting analgesic effectLonger half-life than Tinoridine
DiclofenacNon-steroidal anti-inflammatory drugPotent anti-inflammatoryHigher risk of gastrointestinal issues

Tinoridine stands out due to its specific action against oxidative stress and hepatotoxicity, which may not be as pronounced in other similar compounds. Its unique pharmacological profile makes it a valuable candidate for further research and potential therapeutic applications in both inflammation and oxidative stress-related conditions.

Gewald Reaction Optimization in Tinoridine Production

The Gewald reaction has emerged as the most versatile and convergent method for synthesizing tinoridine and related 2-aminothiophene derivatives. The classical Gewald approach involves a three-component condensation of carbonyl compounds, active methylene compounds, and elemental sulfur in the presence of a base. For tinoridine specifically, the reaction employs N-benzyl-4-piperidone as the carbonyl component, ethyl acetoacetate as the active methylene substrate, and elemental sulfur under optimized conditions.

Recent optimization studies have demonstrated the effectiveness of piperidinium borate systems as truly catalytic alternatives to stoichiometric base conditions. The piperidinium borate catalyst functions through a conjugate acid-base mechanism, where the piperidinium cation protonates the carbonyl group of the ketone to generate a carbocation, while the borate anion abstracts a proton from the active methylene compound. This catalytic approach has achieved excellent yields for tinoridine synthesis while offering significant advantages in catalyst recyclability and reusability.

The proposed mechanism for tinoridine formation begins with Knoevenagel condensation as the initial step. The piperidinium cation protonates the carbonyl group of N-benzyl-4-piperidone, generating a carbocation that is subsequently attacked by the carbanion formed from ethyl acetoacetate. The resulting intermediate undergoes dehydration to produce the Knoevenagel product, which then reacts with elemental sulfur through a complex addition and cyclization sequence.

Microwave irradiation has been demonstrated to enhance both reaction yields and reduce reaction times significantly. The application of microwave heating to Gewald reactions has proven particularly beneficial for thienopyridine synthesis, allowing for more efficient heating and improved mass transfer. Studies have shown that microwave-assisted conditions can reduce reaction times from hours to minutes while maintaining or improving product yields.

Catalytic Systems and Reaction Conditions for Thienopyridine Derivatives

The development of efficient catalytic systems for thienopyridine synthesis has focused on several key approaches, including Lewis acid catalysis, base-promoted reactions, and metal-free protocols. Copper triflate has demonstrated effectiveness as a catalyst for three-component reactions involving thienopyridines, particularly in the synthesis of spirooxindole derivatives. The copper-catalyzed approach operates under mild room temperature conditions and has shown broad substrate scope.

Potassium hydroxide catalysis represents another significant approach for thienopyridine synthesis. The base-catalyzed method involves the reaction of aldehydes with cyanothioacetamide and phenacyl thiocyanate, producing dihydrothiophene derivatives in good yields. The reaction mechanism proceeds through Michael-type addition followed by intramolecular cyclization. Reaction conditions typically employ ethanol as solvent with aqueous potassium hydroxide, allowing for mild reaction temperatures and straightforward product isolation.

Metal-free synthetic protocols have gained attention for their environmental benefits and operational simplicity. These methods often employ organocatalysts or utilize the inherent reactivity of the substrate molecules. Site-selective carbon-hydrogen bond thiolation and cyclization approaches using potassium ethyl xanthate as sulfur source have shown high selectivity for thienopyridine formation. These metal-free conditions avoid potential metal contamination issues and offer advantages for pharmaceutical applications.

The optimization of reaction conditions has revealed several critical parameters affecting yield and selectivity. Temperature control is crucial, with most effective reactions occurring between 80-200 degrees Celsius depending on the specific catalyst system. Solvent selection significantly impacts reaction outcomes, with ethanol-water mixtures proving particularly effective for many catalytic systems. The molar ratios of reactants require careful optimization, with equimolar amounts of carbonyl and active methylene components typically providing optimal results.

Structural Analog Development and Functional Group Modifications

The structural modification of tinoridine and related thienopyridine compounds has focused on several key areas of the molecular framework. The benzyl substituent at the 6-position of the tetrahydrothienopyridine core represents a critical structural element that can be systematically modified to alter biological activity. Substitution patterns on the benzyl ring, including methyl, chloro, and methoxy groups, have been extensively explored.

Extension of the alkyl chain connecting the aromatic ring to the thienopyridine core has yielded significant insights into structure-activity relationships. Phenylethyl derivatives, which extend the chain by one carbon unit compared to the benzyl analogs, have been synthesized and evaluated. These modifications allow for exploration of binding interactions within lipophilic pockets of target proteins. The synthesis of N-phenylethyl thieno[2,3-b]naphthyridine derivatives has been accomplished using established methods involving sodium ethoxide and ethyl formate for enolate formation.

Functional group modifications at the 2-amino position have revealed important structure-activity relationships. The incorporation of various substituents on the amino group, including acyl groups and heterocyclic rings, has been systematically investigated. Morpholine-containing derivatives have shown particularly promising biological activity profiles. The 2-amino group can also be converted to benzalimino derivatives through condensation reactions with aldehydes.

The carboxylic acid ester functionality at the 3-position provides another site for structural modification. Variations in the ester alkyl group, including methyl, ethyl, and higher alkyl chains, allow for fine-tuning of molecular properties. The ester group can also be converted to carboxamide derivatives through amidation reactions. These modifications significantly impact both the physicochemical properties and biological activity of the resulting compounds.

Thienopyrimidine analogs represent another important class of structural modifications. These compounds incorporate an additional nitrogen atom into the pyridine ring, fundamentally altering the electronic properties of the heterocyclic system. The synthesis of such analogs typically involves multi-step sequences starting from appropriate aminothiophene precursors. Pyridothienopyrimidine derivatives have been prepared through reactions with formamide and subsequent cyclization reactions.

The development of saturated ketone and allylic alcohol derivatives has provided insights into the importance of functional group flexibility. Alpha-beta-unsaturated ketone intermediates can be selectively reduced using cerium chloride and sodium borohydride to provide allylic alcohols. These modifications allow for the incorporation of additional hydrogen bonding capabilities and altered conformational preferences. The resulting compounds have demonstrated enhanced anti-proliferative activity compared to their precursors.

Anti-Inflammatory Pathways Beyond Cyclooxygenase Inhibition

While traditional NSAIDs primarily inhibit COX enzymes to block prostaglandin synthesis, Tinoridine demonstrates COX-independent anti-inflammatory effects. Studies suggest that Tinoridine modulates transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1), which regulate pro-inflammatory cytokine production [2]. For example, Tinoridine stabilizes lysosomal membranes, preventing the release of hydrolytic enzymes like cathepsins and phospholipases that amplify inflammation [5]. This biomembrane stabilization reduces tissue damage by limiting lysosomal enzyme leakage into the cytoplasm, a mechanism distinct from prostaglandin synthesis inhibition [5].

Table 1: Comparison of COX-Dependent and COX-Independent Anti-Inflammatory Mechanisms

MechanismCOX-Dependent NSAIDsTinoridine (COX-Independent)
Primary TargetCOX-1/COX-2 enzymesLysosomal membranes
Key EffectReduced prostaglandinsInhibited enzyme release
Downstream ImpactPain/fever reliefReduced tissue damage
Transcription FactorsNot directly targetedNF-κB, AP-1 suppression

This dual action positions Tinoridine as a candidate for inflammatory conditions where COX inhibitors exhibit limited efficacy [2] [5].

Radical Scavenging and Antiperoxidative Actions in Cellular Models

Tinoridine exhibits potent antioxidant activity, scavenging reactive oxygen species (ROS) such as hydroxyl radicals ($$ \cdot\text{OH} $$) and inhibiting lipid peroxidation. In vitro studies demonstrate that Tinoridine (5–100 μM) concentration-dependently suppresses ascorbic acid-induced lipid peroxide formation in renal cells [6]. This antiperoxidative effect is critical in mitigating oxidative stress, a driver of chronic inflammation and tissue degeneration.

Table 2: Radical Scavenging Efficacy of Tinoridine

Assay ModelConcentration RangeROS ScavengedReduction in Lipid Peroxides
Renin granule fraction5–100 μMHydroxyl40–75%
Liver lysosomes30 μMSuperoxide50%

By neutralizing ROS and preserving cellular redox balance, Tinoridine protects membranes and proteins from oxidative damage, a property relevant to conditions like intervertebral disc degeneration [3] [6].

Nrf2 Pathway Activation and Ferroptosis Inhibition

Tinoridine activates the Nrf2 pathway, a master regulator of antioxidant defense systems. Molecular docking studies reveal high binding affinity between Tinoridine and Nrf2, promoting its nuclear translocation and subsequent upregulation of glutathione peroxidase 4 (GPX4), a key enzyme in ferroptosis suppression [3]. In nucleus pulposus cells, Tinoridine rescues RSL3-induced ferroptosis by enhancing GPX4 activity and restoring glutathione (GSH) levels [3].

Table 3: Nrf2 Activation and Ferroptosis Markers

ParameterTinoridine TreatmentControl (RSL3-Induced)
Nrf2 nuclear translocation2.5-fold increaseBaseline
GPX4 activity80% restoration30% of normal
Lipid ROS levels45% reduction200% increase

Nrf2 knockdown abolishes Tinoridine’s protective effects, confirming its dependency on this pathway [3]. This mechanism is particularly promising for treating ferroptosis-driven pathologies, such as degenerative disc disease [3] [4].

Lysosomal Membrane Stabilization and Hydrolytic Enzyme Regulation

Tinoridine’s anti-inflammatory action is partly attributed to lysosomal membrane stabilization, which prevents the release of cathepsins, phospholipases, and other proteolytic enzymes. In rat liver lysosomes, Tinoridine (30 μM) inhibits phospholipase C-induced enzyme release by 60%, maintaining lysosomal integrity [5] [6]. This stabilization reduces extracellular matrix degradation and limits inflammatory cascades initiated by lysosomal contents.

Table 4: Lysosomal Enzyme Regulation by Tinoridine

EnzymeRelease Inhibition (%)Model System
Cathepsin B55Rat liver lysosomes
Phospholipase A265Renal granule fraction
β-Glucuronidase50In vitro assay

By preserving lysosomal integrity, Tinoridine mitigates tissue damage in acute inflammation and chronic degenerative conditions [5] [6].

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

316.12454906 g/mol

Monoisotopic Mass

316.12454906 g/mol

Heavy Atom Count

22

Melting Point

112.5 °C

UNII

C9Z9ICZ7YR

Related CAS

24237-55-6 (cpd with unspecified hydrochloride)
25913-34-2 (mono-hydrochloride)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

Pictograms

Irritant

Irritant

Other CAS

24237-54-5

Wikipedia

Tinoridine

Dates

Last modified: 08-15-2023

The protective effect of tinoridine against carbon tetrachloride hepatotoxicity

H Yasuda, N Izumi, O Shimada, T Kobayakawa, M Nakanishi
PMID: 6892737   DOI: 10.1016/0041-008x(80)90335-x

Abstract




Rapid structural characterization of in vivo and in vitro metabolites of tinoridine using UHPLC-QTOF-MS/MS and in silico toxicological screening of its metabolites

Pradipbhai D Kalariya, Prinesh N Patel, P Kavya, Mahesh Sharma, Prabha Garg, R Srinivas, M V N Kumar Talluri
PMID: 26505767   DOI: 10.1002/jms.3640

Abstract

Tinoridine is a nonsteroidal anti-inflammatory drug and also has potent radical scavenger and antiperoxidative activity. However, metabolism of tinoridine has not been thoroughly investigated. To identify in vivo metabolites, the drug was administered to Sprague-Dawley rats (n = 5) at a dose of 20 mg kg(-1), and blood, urine and feces were collected at different time points up to 24 h. In vitro metabolism was delved by incubating the drug with rat liver microsomes and human liver microsomes. The metabolites were enriched by optimized sample preparation involving protein precipitation using acetonitrile, followed by solid-phase extraction. Data processes were carried out using multiple mass defects filters to eliminate false-positive ions. A total of 11 metabolites have been identified in urine samples including hydroxyl, dealkylated, acetylated and glucuronide metabolites; among them, some were also observed in plasma and feces samples. Only two major metabolites were formed using liver microsomal incubations. These metabolites were also observed in vivo. All the 11 metabolites, which are hitherto unknown and novel, were characterized by using ultrahigh-performance liquid chromatography-quadrupole time-of-flight tandem mass spectrometry in combination with accurate mass measurements. Finally, in silico toxicological screening of all metabolites was evaluated, and two metabolites were proposed to show a certain degree of lung or liver toxicity.


Pharmacokinetics of tinoridine after oral administration to healthy subjects and patients with renal failure

B Delhotal, B Flouvat, L Potaux
PMID: 6605310   DOI:

Abstract

The pharmacokinetics of tinoridine was studied after oral administration (200, 400, and 800 mg in random order) to six healthy subjects and (200 mg) to patients with renal disease. Plasma concentrations of tinoridine were determined by GLC with electron-capture detection and urine concentrations by HPLC. The plasma half-life of tinoridine was about 8.2 h in healthy subjects and was not affected by renal failure. Total body clearance (Clc/F) was very high, but renal clearance was small, about 0.30 1.h-1. There was no correlation between dose (200 mg vs 400 or 800 mg) and Cmax or AUC, suggesting a first-pass effect. Renal failure did not affect pharmacokinetic parameters. However, there was a strong linear correlation between Cmax and age (r = 0.919) and AUC and age (r = 0.838). These results suggest an increase of bioavailability in the elderly.


Effects of tinoridine on lipid peroxidation and renin release in the rat renin granule fraction

Y Matsumura, N Miyawaki, Y Ohno, Y Sasaki, T Shimizu, S Morimoto
PMID: 3906080   DOI: 10.1248/bpb1978.8.532

Abstract

This study was carried out to investigate the effect of tinoridine (2-amino-3-ethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c] pyridine), a non-steroidal anti-inflammatory drug, on the lipid peroxidation and renin release in the renin granule fraction. The renin granule fraction was prepared from the kidney cortex homogenate by a discontinuous sucrose density gradient centrifugation. Incubation of this fraction at 37 degrees C resulted in an increase in lipid peroxide formation, accompanied by increased release of renin from the granules. When the renin granule fraction was incubated with 50 microM tinoridine at 37 degrees C, lipid peroxide formation in this fraction was completely inhibited. Simultaneously, the rate of renin release from the granules was significantly suppressed. Tinoridine, at concentrations from 5 microM up to 100 microM, produced a concentration-dependent inhibition on the simultaneous increases in lipid peroxide formation and renin release induced by 50 microM ascorbic acid in the renin granule fraction. On the other hand, indomethacin, hydrocortisone and prednisolone, which had no ability to inhibit the lipid peroxidation in the renin granule fraction, did not influence the release of renin from the granules. These results suggest that tinoridine suppresses renin release by inhibiting the oxidative disintegration of membranes of renin granules.


Protection against hepatic injury by a novel spiropiperidine derivative

H Yasuda, N Izumi, O Shimada, Y Maruyama, T Kobayakawa
PMID: 3764923   DOI: 10.1016/0041-008x(86)90347-9

Abstract

The evaluation of a novel hepatoprotective agent, Y-8845 (8(2-dimethylaminoethyl)-3-oxo-4-phenyl-1-thia-4,8-diazaspiro [4,5]decane dihydrochloride monohydrate), against carbon tetrachloride (CCl4)- and endotoxin-induced acute and chronic hepatic injury was carried out in rats. This compound, in a dose-dependent way, markedly reduced the increases in serum transaminase activities, the extent of liver cell necrosis, and the delay in indocyanine green (ICG) disappearance produced by a single toxic dosage of CCl4. This protective effect was observed even at doses of Y-8845 lower than 10 mg/kg po. It was also shown to protect the liver against injury induced by endotoxin. Furthermore, in the chronic liver injury induced by repeated administrations of CCl4 for 12 weeks, significant reductions of the increases in serum enzyme activities, liver fibrosis, and liver enlargement, and improvement in the ICG retention rate, were recognized in the Y-8845-treated groups at 10 mg/kg po or less. These findings indicate that this new agent has a remarkable protective effect, and possibly a therapeutic effect on liver injury.


Effects of mepirizole and basic antiinflammatory drugs on HCl-ethanol-induced gastric lesions in rats

H Tanaka, M Nakagawa, K Takeuchi, S Okabe
PMID: 2914545   DOI: 10.1007/BF01536058

Abstract

Mepirozole, a basic antiinflammatory drug and duodenal ulcerogen in laboratory animals, macroscopically protected the gastric mucosa of rats from HCl-ethanol-induced damage in a dose-dependent manner. These effects were evident when the agent was given orally, intraperitoneally, or subcutaneously at 3 or 10 mg/kg 0.5 hr before HCl-ethanol administration. Histologically, the surface epithelial and pit cells were not protected by mepirizole, but most of the mucosal cells located in the deeper portions were well preserved. Gastric acid secretion in the pylorus-ligated or acute fistula preparation was not affected by 10 mg/kg of mepirizole. Gastric motility determined by a balloon method was dose-dependently inhibited by the agent. Mepirizole protection was significantly reduced by pretreatment with subcutaneous indomethacin (5 mg/kg) and N-ethylmaleimide (10 mg/kg). The gastric motility inhibited by mepirizole was not reversed by indomethacin and N-ethylmaleimide treatment. These results suggest that the mechanism underlying mepirizole protection relates to both endogenous prostaglandins and sulfhydryl compounds present in the gastric mucosa, but does not relate to an inhibition of gastric motility. Dulcerozine and other basic antiinflammatory drugs (tiaramide, tinoridine, and benzydamine) given either orally or intraperitoneally at 10-100 mg/kg also dose-dependently prevented the development of HCl-ethanol-induced lesions. Mepirizole and other basic antiinflammatory drugs are cytoprotective in the rat stomach.


Hydroxyl radical scavenging action of tinoridine

O Shimada, H Yasuda
PMID: 3030074   DOI: 10.1007/BF01966208

Abstract

Radical scavenging action of tinoridine, a non-steroidal anti-inflammatory drug with a potent anti-peroxidative activity, was investigated. Tinoridine reduced a stable free radical, diphenyl-p-picryl-hydrazyl, in the molar ratio of about 1:2, indicating its free radical scavenging ability. Tinoridine inhibited the lipid peroxidation in rat liver microsomes induced by xanthine-xanthine oxidase system in the presence of ADP and Fe2+, in which hydroxyl radical (. OH) is formed. Tinoridine was demonstrated to be oxidized in the course of the lipid peroxidation by following the fluorescence derived from the oxidation product of tinoridine. It was also oxidized by the xanthine-xanthine oxidase system in the presence of Fe2+, but its oxidation was slow in the absence of Fe2+ and almost completely inhibited by catalase. Tinoridine was also oxidized by H2O2-Fe2+ system producing . OH (Fenton reaction), but it did not affect the reduction of cytochrome c caused by superoxide radical. These results indicate that tinoridine is able to scavenge . OH and the main active oxygen species responsible for the lipid peroxidation is . OH. The anti-peroxidative and . OH scavenging ability of tinoridine should contribute to its anti-inflammatory action.


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